Cas no 887224-32-0 (N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide)

N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Benzofurancarboxamide, N-(3,4-dimethoxyphenyl)-3-[(3,3-dimethyl-1-oxobutyl)amino]-
- 887224-32-0
- N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanoylamino)-1-benzofuran-2-carboxamide
- N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide
- SR-01000018579-1
- SR-01000018579
- AB00677297-01
- AKOS024617325
- N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)benzofuran-2-carboxamide
- F1883-1224
-
- Inchi: 1S/C23H26N2O5/c1-23(2,3)13-19(26)25-20-15-8-6-7-9-16(15)30-21(20)22(27)24-14-10-11-17(28-4)18(12-14)29-5/h6-12H,13H2,1-5H3,(H,24,27)(H,25,26)
- InChI Key: QPJDABAUSNGGRS-UHFFFAOYSA-N
- SMILES: O1C2=CC=CC=C2C(NC(=O)CC(C)(C)C)=C1C(NC1=CC=C(OC)C(OC)=C1)=O
Computed Properties
- Exact Mass: 410.18417193g/mol
- Monoisotopic Mass: 410.18417193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 605
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 89.8Ų
- XLogP3: 4.8
Experimental Properties
- Density: 1.234±0.06 g/cm3(Predicted)
- Boiling Point: 533.4±50.0 °C(Predicted)
- pka: 11.11±0.70(Predicted)
N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1883-1224-3mg |
N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide |
887224-32-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1883-1224-10mg |
N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide |
887224-32-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1883-1224-2μmol |
N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide |
887224-32-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1883-1224-5μmol |
N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide |
887224-32-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1883-1224-20mg |
N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide |
887224-32-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1883-1224-5mg |
N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide |
887224-32-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1883-1224-10μmol |
N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide |
887224-32-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1883-1224-2mg |
N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide |
887224-32-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1883-1224-4mg |
N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide |
887224-32-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1883-1224-25mg |
N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide |
887224-32-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide Related Literature
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
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Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
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Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
Additional information on N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide
Introduction to N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide (CAS No. 887224-32-0)
N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide, identified by its CAS number 887224-32-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural features of this molecule, particularly its aromatic ring system and amide functional groups, contribute to its unique chemical properties and potential therapeutic applications.
The benzofuran core in N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide plays a crucial role in determining its biological behavior. Benzofurans are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities. The presence of dimethoxyphenyl substituents enhances the lipophilicity of the molecule, which can improve its ability to cross biological membranes. Additionally, the amide group at the C-3 position introduces a polar moiety that can interact with biological targets, further influencing its pharmacological profile.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide has emerged as a promising candidate in this context. Its unique structural motif suggests potential applications in the treatment of various diseases, including neurological disorders and cancer. The dimethoxy substitution pattern on the aromatic ring is particularly noteworthy, as it has been shown to modulate the binding affinity and selectivity of the molecule towards specific biological targets.
The synthesis of N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The key steps include the formation of the benzofuran ring system followed by functionalization at the C-2 position with an amide group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity of the final product. These synthetic strategies are critical for producing sufficient quantities of the compound for further biological evaluation.
The biological activity of N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide has been extensively studied in vitro and in vivo. Preliminary results indicate that this compound exhibits potent inhibitory effects on several enzymes and receptors implicated in disease pathogenesis. For instance, it has shown significant activity against enzymes involved in inflammation and pain signaling pathways. These findings suggest that N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide could serve as a lead compound for the development of novel therapeutic agents targeting these pathways.
The pharmacokinetic properties of N-(3,4-dimethoxyphenyl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide are also under investigation to optimize its delivery and efficacy. Studies have focused on evaluating its solubility, stability, and metabolic profile in various biological systems. The dimethoxy substituents contribute to improved solubility in lipophilic environments while maintaining adequate water solubility for systemic administration. Additionally, the bulky 3,
33-dimethylbutanamido group enhances metabolic stability by reducing susceptibility to enzymatic degradation.
In conclusion,N-(887224-32-0) is a structurally complex organic compound with significant potential in pharmaceutical applications。 Its unique combination of functional groups,including dimethoxyphenyl,benzofuran,and amide moieties,makes it an attractive candidate for further development。 The ongoing research into its biological activity,synthetic pathways,and pharmacokinetic properties underscores its importance as a lead compound for novel therapeutic agents。 As our understanding of disease mechanisms continues to evolve,compounds like N-(887224-32-0) will play a crucial role in advancing drug discovery efforts。
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